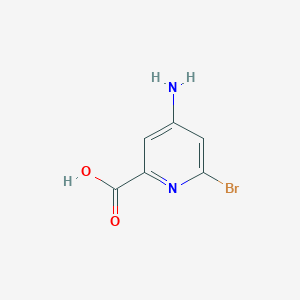
3-Nitro-2-(phenylethynyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Nitro-2-(phenylethynyl)pyridine is an organic compound with the molecular formula C13H8N2O2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a nitro group (-NO2) at the third position and a phenylethynyl group (-C≡C-C6H5) at the second position of the pyridine ring. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitro-2-(phenylethynyl)pyridine typically involves the nitration of 2-(phenylethynyl)pyridine. One common method is the reaction of 2-chloro-3-nitropyridine with phenylacetylene in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
3-Nitro-2-(phenylethynyl)pyridine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Coupling Reactions: The phenylethynyl group can participate in coupling reactions, such as Sonogashira coupling, to form more complex molecules.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents are often used.
Coupling Reactions: Palladium catalysts and copper co-catalysts are typically employed in the presence of bases like triethylamine.
Major Products Formed
Reduction: 3-Amino-2-(phenylethynyl)pyridine.
Substitution: Various substituted pyridines depending on the nucleophile used.
Coupling: Complex aromatic compounds with extended conjugation.
Applications De Recherche Scientifique
3-Nitro-2-(phenylethynyl)pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery due to its unique structural features.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of 3-Nitro-2-(phenylethynyl)pyridine is not fully understood. it is believed to interact with various molecular targets through its nitro and phenylethynyl groups. The nitro group can participate in redox reactions, while the phenylethynyl group can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
3-Nitro-2-(phenylethynyl)pyridine can be compared with other nitropyridine derivatives and phenylethynyl-substituted compounds:
3-Nitropyridine: Lacks the phenylethynyl group, making it less versatile in coupling reactions.
2-(Phenylethynyl)pyridine: Lacks the nitro group, reducing its potential for redox reactions.
3-Nitro-4-(phenylethynyl)pyridine: Similar structure but with different substitution pattern, leading to different reactivity and applications.
The unique combination of the nitro and phenylethynyl groups in this compound makes it a valuable compound in various fields of research.
Propriétés
Numéro CAS |
947330-58-7 |
|---|---|
Formule moléculaire |
C13H8N2O2 |
Poids moléculaire |
224.21 g/mol |
Nom IUPAC |
3-nitro-2-(2-phenylethynyl)pyridine |
InChI |
InChI=1S/C13H8N2O2/c16-15(17)13-7-4-10-14-12(13)9-8-11-5-2-1-3-6-11/h1-7,10H |
Clé InChI |
FHKHJZAJFFRLKC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C#CC2=C(C=CC=N2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Ethyl-2-methylbenzo[f][1,7]naphthyridine](/img/structure/B11885432.png)

![7-Methyl-1-(pyrimidin-5-yl)-1,7-diazaspiro[4.4]nonane](/img/structure/B11885463.png)



![1-(Phenylethynyl)-1H-benzo[d][1,2,3]triazole](/img/structure/B11885496.png)



![6-Chlorofuro[2,3-c]quinolin-4(5H)-one](/img/structure/B11885514.png)



